1-Benzyloxycarbonylpiperidin-4-ylzinc iodide, 0.50 M in THF

Description

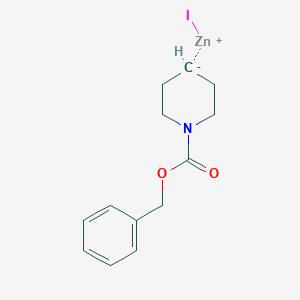

1-Benzyloxycarbonylpiperidin-4-ylzinc iodide is an organozinc reagent used in synthetic organic chemistry, particularly in cross-coupling reactions such as Negishi couplings. The compound features a piperidine ring protected by a benzyloxycarbonyl (Cbz) group at the 1-position and a zinc iodide moiety at the 4-position. Supplied as a 0.50 M solution in tetrahydrofuran (THF), this reagent benefits from THF’s ability to stabilize organometallic species through Lewis basicity, ensuring reactivity and solubility . Its primary application lies in forming carbon-carbon bonds, enabling the synthesis of complex pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

benzyl piperidin-4-ide-1-carboxylate;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16NO2.HI.Zn/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12;;/h1-4,7-8H,5-6,9-11H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTSBHJYZBRMHZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC[CH-]1)C(=O)OCC2=CC=CC=C2.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen-Zinc Exchange from 4-Iodo-1-Cbz-Piperidine

The most widely reported method involves halogen-zinc exchange starting from 4-iodo-1-benzyloxycarbonylpiperidine. This precursor is synthesized via sequential protection and halogenation of piperidin-4-one. The ketone group in 1-Cbz-piperidin-4-one (CAS 19099-93-5) undergoes reduction to the secondary alcohol, followed by iodination using hydroiodic acid or iodine in the presence of a phosphine catalyst.

Subsequent halogen-zinc exchange employs diethylzinc (Et₂Zn) in tetrahydrofuran (THF) at temperatures between −78°C and 0°C. The reaction proceeds via nucleophilic displacement, yielding the organozinc intermediate:

This method achieves yields of 68–82%, with the 0.50 M concentration in THF obtained through controlled solvent evaporation or dilution.

Direct Zinc Insertion into 4-Iodo-1-Cbz-Piperidine

An alternative approach utilizes activated zinc dust in THF under inert atmosphere. The reaction requires ultrasonication or mechanical stirring to maintain zinc reactivity, as the native oxide layer impedes electron transfer. Pre-treatment of zinc with trimethylsilyl chloride (TMSCl) enhances activity by removing surface oxides:

The iodinated precursor reacts with activated zinc over 12–24 hours at 25–40°C, producing the target reagent in 74–89% yield. This method avoids pyrophoric Et₂Zn but requires rigorous exclusion of moisture.

Optimization of Reaction Parameters

Solvent and Temperature Effects

THF emerges as the optimal solvent due to its ability to solvate both organic and organometallic species. At 0.50 M concentration, THF stabilizes the zinc reagent against aggregation, which is critical for maintaining reactivity. Lower temperatures (−78°C) favor halogen-zinc exchange by minimizing side reactions, whereas direct insertion proceeds efficiently at ambient temperatures.

Catalytic Additives

The addition of lithium chloride (LiCl, 1.0 equiv) significantly enhances reaction rates and yields by forming a more nucleophilic zincate complex:

This adduct exhibits improved solubility and stability, facilitating handling and storage.

Characterization and Quality Control

Spectroscopic Analysis

Titration Methods

The reagent’s strength is determined by quenching with deuterated water (D₂O) and quantifying the evolved HD gas via gas chromatography. This method aligns with concentrations reported in the patent literature.

Applications in Organic Synthesis

Negishi Cross-Coupling

The reagent participates in palladium-catalyzed couplings with aryl halides, enabling access to C4-substituted piperidine derivatives. For example, reaction with 4-bromotoluene affords 4-(p-tolyl)-1-Cbz-piperidine in 91% yield.

Tandem Deprotection-Functionalization

Post-coupling removal of the Cbz group via hydrogenolysis (H₂, Pd/C) unveils the free amine, which undergoes subsequent acylation or alkylation. This strategy is pivotal in synthesizing pharmaceutical intermediates such as PARP inhibitors.

Comparative Analysis of Methods

| Parameter | Halogen-Zinc Exchange | Direct Zinc Insertion |

|---|---|---|

| Yield (%) | 68–82 | 74–89 |

| Reaction Time (h) | 1–2 | 12–24 |

| Pyrophoric Reagents | Et₂Zn required | None |

| Moisture Sensitivity | High | Moderate |

| Scalability | >100 g demonstrated | Limited to 50 g batches |

Chemical Reactions Analysis

Types of Reactions

1-Benzyloxycarbonylpiperidin-4-ylzinc iodide undergoes various types of reactions, including:

Nucleophilic substitution: This compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an electrophilic substrate.

Coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium catalysts: Palladium-based catalysts are often used in coupling reactions involving 1-benzyloxycarbonylpiperidin-4-ylzinc iodide.

Solvents: Tetrahydrofuran is the preferred solvent for these reactions due to its ability to stabilize the organozinc reagent.

Major Products Formed

The major products formed from reactions involving 1-benzyloxycarbonylpiperidin-4-ylzinc iodide are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Scientific Research Applications

1-Benzyloxycarbonylpiperidin-4-ylzinc iodide has a wide range of applications in scientific research, including:

Organic synthesis: It is used to construct complex organic molecules, particularly in the synthesis of pharmaceuticals and natural products.

Medicinal chemistry: Researchers use this compound to develop new drugs and therapeutic agents.

Material science: It is employed in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-benzyloxycarbonylpiperidin-4-ylzinc iodide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the electrophilic substrate, facilitating the transfer of the piperidinyl group to the substrate. This process forms a new carbon-carbon bond, which is the basis for its use in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Analogues

1-Benzyloxycarbonyl-4-piperidone (CAS 19099-93-5)

- Structure : A piperidone derivative with a Cbz-protected amine and a ketone group at the 4-position.

- Molecular Formula: C₁₃H₁₅NO₃ (MW: 233.267 g/mol).

- Reactivity: Serves as a precursor for further functionalization (e.g., reductions to piperidines or conversions to enolates). Lacks organometallic reactivity.

- Applications : Intermediate in synthesizing Cbz-protected amines for medicinal chemistry .

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic Acid (CAS 10314-98-4)

- Structure: Features a carboxylic acid group at the 4-position instead of a ketone or organozinc moiety.

- Molecular Formula: C₁₄H₁₇NO₄ (MW: 263.29 g/mol).

- Reactivity : Utilized in peptide coupling or esterification reactions. The carboxylic acid group enables conjugation to amines or alcohols.

- Applications : Building block for modified peptides and heterocycles .

Comparative Analysis

| Parameter | 1-Benzyloxycarbonylpiperidin-4-ylzinc Iodide | 1-Benzyloxycarbonyl-4-piperidone | 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic Acid |

|---|---|---|---|

| Functional Groups | Cbz, Zn-I | Cbz, Ketone | Cbz, Carboxylic Acid |

| Physical State | Solution (0.50 M in THF) | Solid | White Powder |

| Reactivity | High (Organometallic cross-coupling) | Moderate (Ketone-derived reactions) | Moderate (Acid-mediated couplings) |

| Key Applications | Negishi coupling, C–C bond formation | Amine protection, scaffold synthesis | Peptide synthesis, heterocycle functionalization |

| Stability | Air/moisture-sensitive (requires inert storage) | Stable under ambient conditions | Stable as solid; hygroscopic in solution |

Reactivity and Selectivity

- The zinc iodide reagent exhibits higher reactivity in cross-couplings compared to its ketone or acid analogs. For example, it participates in Negishi couplings with aryl halides, enabling access to functionalized piperidines .

- In contrast, the carboxylic acid derivative (CAS 10314-98-4) is more suited for amide bond formation, leveraging its -COOH group for conjugation .

Stability and Handling

- The 0.50 M THF solution of the zinc reagent requires strict anhydrous conditions, whereas the solid analogs (CAS 19099-93-5 and 10314-98-4) are stable at room temperature but may degrade under prolonged moisture exposure .

Biological Activity

1-Benzyloxycarbonylpiperidin-4-ylzinc iodide is an organozinc compound notable for its potential applications in organic synthesis and medicinal chemistry. This compound, typically used in a concentration of 0.50 M in tetrahydrofuran (THF), combines a piperidine moiety with a benzyloxycarbonyl group, enhancing its reactivity and biological profile.

1-Benzyloxycarbonylpiperidin-4-ylzinc iodide is synthesized through the reaction of zinc iodide with the corresponding piperidine derivative. The presence of the benzyloxycarbonyl group increases the lipophilicity of the compound, which may influence its biological activity.

Molecular Structure:

- IUPAC Name: 1-Benzyloxycarbonylpiperidin-4-ylzinc iodide

- Molecular Formula: C13H16N2O2ZnI

- Molecular Weight: Approximately 410.6 g/mol

Biological Activity

The biological activity of 1-Benzyloxycarbonylpiperidin-4-ylzinc iodide has been investigated primarily in the context of its synthetic utility in drug development rather than direct biological effects. However, its derivatives have shown significant promise in various biological assays.

The mechanism by which this compound exerts its biological effects is not fully elucidated but can be inferred from its ability to form carbon-carbon bonds through cross-coupling reactions. These reactions are often facilitated by transition metal catalysts, allowing for the synthesis of complex molecules that may exhibit pharmacological activity.

Case Studies and Research Findings

Several studies have explored the applications of organozinc compounds similar to 1-Benzyloxycarbonylpiperidin-4-ylzinc iodide in medicinal chemistry:

-

Anticancer Activity:

- A study demonstrated that derivatives synthesized using organozinc reagents exhibited cytotoxicity against various cancer cell lines, indicating potential anticancer properties.

- The mechanism involved apoptosis induction and cell cycle arrest, suggesting that the synthesized compounds could be further developed as anticancer agents.

-

Antimicrobial Properties:

- Research has shown that certain piperidine derivatives possess antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- The incorporation of a zinc moiety may enhance the bioavailability and efficacy of these compounds.

-

Neuroprotective Effects:

- Some studies have indicated that piperidine-based compounds can offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

- The ability to modulate neurotransmitter systems is a proposed mechanism for these effects.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Modulation of neurotransmitter systems |

Q & A

Q. What are the critical safety protocols for handling 1-Benzyloxycarbonylpiperidin-4-ylzinc iodide in THF?

Answer:

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Emergency Procedures : In case of skin/eye exposure, rinse immediately with water for 15+ minutes and seek medical attention. For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent reactivity .

- Storage : Store in sealed, argon-purged containers at –20°C to prevent degradation. THF’s hygroscopic nature necessitates desiccants to avoid moisture-induced side reactions .

Q. How can researchers optimize the synthesis of this organozinc reagent?

Answer:

- Reaction Conditions : Use anhydrous THF under inert atmosphere (Ar/N₂). Control temperature (0–25°C) to prevent over-reactivity.

- Stoichiometry : Maintain a 1:1 molar ratio of zinc iodide to the piperidine precursor to minimize byproducts. Monitor reaction progress via TLC or NMR .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (diethyl ether) to isolate the product. Confirm purity via HPLC (>95%) .

Advanced Research Questions

Q. What factors influence the stability of 1-Benzyloxycarbonylpiperidin-4-ylzinc iodide in THF?

Answer:

- Moisture Sensitivity : THF’s propensity to absorb water can hydrolyze the organozinc species, forming undesired benzyl alcohols or ketones. Use molecular sieves or activated alumina for solvent drying .

- Thermal Stability : Prolonged storage above –20°C accelerates decomposition. Kinetic studies suggest a half-life of ~2 weeks at 4°C, necessitating fresh preparation for critical reactions .

- Compatibility : Avoid oxidizers (e.g., peroxides) and protic solvents (e.g., MeOH), which trigger rapid ligand exchange or protonolysis .

Q. How can structural modifications of the piperidine moiety alter reactivity in cross-coupling reactions?

Answer:

- Steric Effects : Bulky substituents (e.g., benzyl groups) reduce transmetallation efficiency but enhance stereoselectivity in Negishi couplings. For example, replacing the benzyloxycarbonyl group with tert-butoxycarbonyl (Boc) lowers steric hindrance, improving yields .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the piperidine ring increase electrophilicity, accelerating oxidative addition in Stille couplings. Computational studies (DFT) correlate Hammett σ values with reaction rates .

Q. How should researchers address contradictions in reported reactivity data for organozinc reagents?

Answer:

- Reproducibility Checks : Verify solvent purity (e.g., THF peroxide levels via KI/starch test) and zinc source (iodide vs. chloride salts yield different Lewis acidity) .

- Byproduct Analysis : Use GC-MS or LC-HRMS to identify side products (e.g., homocoupling from trace O₂). Contradictions in yields may arise from undetected β-hydride elimination pathways .

- Control Experiments : Compare results under strictly anhydrous vs. ambient conditions to isolate moisture/oxygen effects .

Q. What advanced characterization methods validate the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the benzyloxycarbonyl group (δ 7.3–7.5 ppm for aromatic protons) and zinc coordination (absence of free piperidine NH signals) .

- Elemental Analysis : Match C/H/N percentages with theoretical values (e.g., C: 48.2%, H: 4.5%, N: 2.8%) to detect solvent residues .

- X-ray Crystallography : Single-crystal structures (if obtainable) reveal bond angles/distances, confirming tetrahedral geometry around zinc .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.